molecular formula C23H22N2O2 B568740 PB-22 8-Hydroxyisoquinoline Isomer

PB-22 8-Hydroxyisoquinoline Isomer

Cat. No.: B568740
M. Wt: 358.4 g/mol
InChI Key: FCEZWMICUGXUDA-UHFFFAOYSA-N
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Description

The PB-22 8-Hydroxyisoquinoline Isomer is a synthetic compound of significant interest in specialized chemical and forensic research. A key research application involves the differentiation and identification of positional isomers within this chemical class, a critical process for analytical method development and reference material characterization in forensic science . Studies on related 8-hydroxyquinoline (8-HQ) structures show that this core scaffold is frequently investigated for its bioactive potential and its ability to form metal complexes, which can alter its biochemical properties . Researchers utilize such compounds as molecular tools to probe structure-activity relationships, particularly how subtle changes in the isoquinoline and indole moieties affect interactions with biological targets. The primary research value of this isomer lies in its utility as a reference standard for spectroscopic analysis, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, aiding in the accurate identification of novel psychoactive substances in forensic casework . This product is intended for forensic analysis and biochemical research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

isoquinolin-8-yl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEZWMICUGXUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018132
Record name PB-22 8-hydroxyisoquinoline isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Indole

The first step involves N-alkylation of indole to introduce a pentyl chain at the nitrogen position. This is achieved using 1-bromopentane under basic conditions:

  • Reagents : Sodium hydride (NaH, 2.0 equiv), 1-bromopentane, dimethylformamide (DMF).

  • Conditions : Reaction proceeds at 0°C to room temperature (20–25°C) over 1–2 hours.

  • Mechanism : NaH deprotonates indole, forming a reactive alkoxide that undergoes nucleophilic substitution with 1-bromopentane.

The product, 1-pentylindole , is isolated via aqueous workup and purified by column chromatography.

Acylation and Carboxylic Acid Formation

Indole Acylation

The N-alkylated indole undergoes Friedel-Crafts acylation to introduce a carboxylic acid group at the 3-position:

  • Reagents : Trifluoroacetic anhydride ((CF₃CO)₂O), DMF.

  • Conditions : Reaction at 0°C to room temperature for 1 hour, followed by hydrolysis with potassium hydroxide (KOH) in methanol-toluene.

  • Outcome : Yields 1-pentylindole-3-carboxylic acid after saponification.

Conversion to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride derivative:

  • Reagents : Oxalyl chloride ((COCl)₂), catalytic DMF.

  • Conditions : Stirring in dichloromethane (CH₂Cl₂) at room temperature for 1 hour.

  • Product : 1-pentylindole-3-carbonyl chloride , used directly in the next step.

Esterification with 8-Hydroxyisoquinoline

Regioselective Ester Bond Formation

The acid chloride reacts with 8-hydroxyisoquinoline to form the ester linkage defining PB-22’s structure:

  • Reagents : 8-hydroxyisoquinoline, triethylamine (Et₃N), CH₂Cl₂.

  • Conditions : Room temperature, 24-hour reaction time.

  • Key Consideration : The 8-hydroxy group of isoquinoline is selectively esterified due to its superior nucleophilicity compared to other hydroxyl positions.

Purification and Isomer Isolation

Crude product is purified via:

  • Liquid-liquid extraction to remove unreacted reagents.

  • Recrystallization from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Analytical Confirmation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure regiochemical purity of the 8-hydroxyisoquinoline isomer.

Synthetic Pathway Summary Table

StepReaction TypeReagentsConditionsProduct
1N-AlkylationNaH, 1-bromopentane0°C → rt, 1–2 h1-pentylindole
2Acylation(CF₃CO)₂O, KOH0°C → rt, 1 h1-pentylindole-3-carboxylic acid
3Acid Chloride Formation(COCl)₂, DMFrt, 1 h1-pentylindole-3-carbonyl chloride
4Esterification8-hydroxyisoquinoline, Et₃Nrt, 24 hThis compound

Critical Analysis of Methodological Variations

Solvent Optimization

  • DMF vs. DMSO : DMF is preferred for acylation due to higher polarity, while DMSO aids in solubilizing intermediates during purification.

  • CH₂Cl₂ Efficiency : Dichloromethane’s low boiling point (40°C) facilitates easy removal post-esterification.

Isomer Control Strategies

  • Regiochemical Specificity : Use of 8-hydroxyisoquinoline as the limiting reagent ensures exclusive formation of the 8-isomer. Competing isomers (e.g., 6-hydroxyisoquinoline) are minimized through stoichiometric control.

Scalability Challenges

  • Acid Chloride Instability : Requires immediate use post-synthesis to prevent hydrolysis.

  • Yield Limitations : No explicit yield data are reported in literature, but analog synthesis (e.g., 5F-PB-22) suggests 40–60% efficiency for esterification .

Chemical Reactions Analysis

Types of Reactions

PB-22 8-hydroxyisoquinoline isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or isoquinoline rings.

    Reduction: Reduced forms of the ester or ketone groups.

    Substitution: Substituted derivatives at the indole or isoquinoline rings.

Scientific Research Applications

PB-22 8-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Comparison with Similar Compounds

Positional Isomerism in PB-22 Derivatives

PB-22 has ten documented isomers, including five hydroxyquinoline and five hydroxyisoquinoline variants (Table 1). The 8IQ isomer is distinguished by the hydroxyl group on the 8th position of the isoquinoline ring, whereas other isomers, such as the 7-hydroxyisoquinoline (7IQ) and 5-hydroxyisoquinoline (5IQ), differ in substituent placement .

Table 1: Structural Isomers of PB-22

Isomer Name Core Structure Hydroxyl Position Key Structural Feature
PB-22 8-hydroxyisoquinoline (8IQ) Isoquinoline 8 High CB2R affinity (inferred)
PB-22 5-hydroxyisoquinoline (5IQ) Isoquinoline 5 2-fold CB2R preference
PB-22 4-hydroxyquinoline (4Q) Quinoline 4 3-fold CB1R preference
PB-22 3-hydroxyquinoline (3Q) Quinoline 3 Reduced receptor activity

Comparison with BB-22 and Fluorinated Derivatives

  • BB-22: A structural analogue of PB-22, BB-22 replaces JWH-018’s naphthalene with 8-hydroxyquinoline. Its isomers, such as BB-22 3-hydroxyquinoline and BB-22 7-hydroxyisoquinoline, exhibit distinct receptor profiles due to altered hydroxyl positions .
  • 5F-PB-22: Fluorination at the pentyl chain’s terminal carbon enhances metabolic stability and receptor binding. Its 5-hydroxyisoquinoline isomer (5F-PB-22 5IQ) demonstrates stronger CB2R bias compared to non-fluorinated analogues .

Receptor Binding and Pharmacological Activity

CB1R vs. CB2R Selectivity

  • 5IQ Isomer : Exhibits a 2-fold preference for CB2R over CB1R, making it a candidate for targeted CB2R therapies .
  • 4Q Isomer: Shows a 3-fold CB1R preference, highlighting how minor structural changes dramatically alter receptor specificity .

In Vivo and Therapeutic Potential

  • The 5-fluoro PB-22 5IQ isomer demonstrated anti-seizure efficacy in zebrafish models of Dravet syndrome, suggesting therapeutic promise for hydroxyisoquinoline derivatives .
  • Toxicological data for most isomers, including 8IQ, remain uncharacterized, underscoring the need for further research .

Forensic and Analytical Considerations

Differentiating PB-22 isomers is critical in forensic toxicology. Techniques like LC-MS/MS can resolve positional isomers, though challenges persist due to similar retention times and fragmentation patterns (e.g., PB-22 N-(5-hydroxypentyl) vs. N-(4-hydroxypentyl) metabolites) . The 8IQ isomer’s unique spectral signature aids in its identification .

Biological Activity

PB-22 8-hydroxyisoquinoline isomer is a synthetic cannabinoid that has garnered attention for its unique structural features and biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

PB-22 is characterized by its unique 8-hydroxyquinoline moiety, which differentiates it from other synthetic cannabinoids such as JWH-018. The molecular formula of PB-22 is C23H22N2O2C_{23}H_{22}N_{2}O_{2} with a molar mass of approximately 358.44 g/mol . The compound's structure includes an ester linkage at the indole position, contributing to its distinct pharmacological profile.

The primary mechanism of action for PB-22 involves binding to cannabinoid receptors, specifically the CB1 and CB2 receptors. This interaction mimics the effects of naturally occurring cannabinoids, leading to alterations in neurotransmitter release and various physiological responses. The effective concentration (EC50) for PB-22 at the human CB1 receptor is approximately 5.1 nM, indicating a high affinity for this receptor .

Biological Activities

PB-22 exhibits a range of biological activities that can be categorized as follows:

  • Psychoactive Effects : Similar to natural cannabinoids, PB-22 induces effects such as euphoria and altered perception, which can lead to potential abuse.
  • Antimicrobial Properties : Compounds related to 8-hydroxyquinoline have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : Research indicates that derivatives of 8-hydroxyquinoline possess anticancer properties, making them candidates for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table compares PB-22 with other synthetic cannabinoids regarding their binding affinities and notable effects:

Compound NameStructure TypeEC50 (CB1)Notable Effects
PB-22Quinolinyl ester5.1 nMBradycardia, hypothermia
JWH-018Indole derivative~10 nMEuphoria, analgesia
AM-2201Indole derivative~2 nMPotent psychoactive effects
UR-144Indole derivative~20 nMCannabinoid-like effects
5F-PB22Fluorinated quinolinyl ester~3 nMEnhanced potency and toxicity

This comparison highlights PB-22's unique structural features and its distinct pharmacological behavior relative to other synthetic cannabinoids.

Metabolic Pathways

PB-22 undergoes metabolic transformations primarily in the liver, where it is subjected to ester hydrolysis. Key metabolic pathways include:

  • Formation of Metabolites : Significant metabolites such as naphthol glucuronide and quinolinol sulfate are produced during metabolism.

The identification of these metabolites is crucial for understanding the compound's pharmacokinetics and potential toxicological effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of 8-hydroxyquinoline derivatives:

  • Antimicrobial Activity : A study demonstrated that certain 8-hydroxyquinoline derivatives exhibited potent activity against antibiotic-resistant strains such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) value significantly lower than standard antibiotics .
  • Anticancer Research : Investigations into the anticancer properties of 8-hydroxyquinoline derivatives revealed promising results against various cancer cell lines, indicating their potential as lead compounds in drug development .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in models related to neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the key analytical challenges in differentiating PB-22 8-hydroxyisoquinoline isomer from its structural analogs?

Differentiating PB-22 isomers requires addressing subtle structural variations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. For example, GC-MS can resolve isomers by optimizing temperature gradients and carrier gas flow rates, while LC-MS/MS uses isomer-specific transitions in dynamic multiple reaction monitoring (dMRM) modes to minimize cross-talk . Hydroxyquinoline and hydroxyisoquinoline isomers often exhibit near-identical fragmentation patterns, necessitating orthogonal methods like Fourier-transform infrared spectroscopy (FTIR) for confirmation .

Q. What safety protocols should be followed when handling this compound?

this compound is classified under GHS07 as a skin/eye irritant and respiratory hazard (H315, H319, H335). Researchers must:

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Work in a fume hood to prevent inhalation.
  • Store the compound at -20°C in airtight containers to avoid degradation .
  • Decontaminate spills with ethanol and dispose of waste via approved hazardous channels .

Q. What are the recommended storage conditions to ensure the stability of this compound?

PB-22 and its isomers should be stored at -20°C in acetonitrile or methanol solutions to prevent hydrolysis. Stability varies by isomer: PB-22 retains integrity for >8 years under these conditions, while hydroxyisoquinoline isomers (e.g., 6-hydroxyisoquinoline) show stability ≥4 years . Lyophilized solids should be protected from light and moisture.

Q. What are the primary applications of this compound in academic research?

This isomer is primarily used in:

  • Forensic toxicology : Identifying synthetic cannabinoids in seized materials or biological samples (e.g., urine, serum) .
  • Receptor binding studies : Investigating cannabinoid receptor (CB1/CB2) selectivity via yeast biosensors or mammalian cell assays .
  • Method validation : Developing ISO 17025-compliant analytical protocols for isomer resolution .

Q. How is this compound synthesized, and what are the critical purity assessment steps?

Synthesis involves esterification of 1-pentyl-1H-indole-3-carboxylic acid with 8-hydroxyisoquinoline. Key purity assessments include:

  • HPLC-UV : Purity ≥98% confirmed at λmax 219 and 293 nm .
  • Mass spectrometry : Verification of molecular ion ([M+H]<sup>+</sup> m/z 359.4) and fragmentation patterns .
  • NMR : Structural validation of substitution patterns .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to resolve co-eluting isomers of PB-22?

Co-elution challenges arise due to structural similarity. Strategies include:

  • GC-MS optimization : Adjusting oven temperature ramps (e.g., 50°C to 300°C at 10°C/min) and helium carrier gas flow rates (1–2 mL/min) .
  • LC-MS/MS : Employing dMRM with transitions like m/z 359 → 214 (PB-22) and m/z 359 → 200 (isoquinoline isomers) .
  • Chemometric analysis : Multivariate curve resolution (MCR) to deconvolute overlapping peaks .

Q. What methodological approaches are used to validate the specificity of PB-22 isomer detection in complex biological matrices?

Validation involves:

  • Matrix interference testing : Analyzing 10+ certified blank urine/oral fluid samples to confirm absence of cross-reactivity .
  • Limit of detection (LOD) studies : Establishing thresholds (e.g., 5 ng/mL in urine) using spiked samples .
  • Blind studies : Testing spiked samples with 0–3 synthetic cannabinoids to evaluate false positives/negatives .

Q. How do structural modifications in PB-22 isomers influence their receptor binding affinities?

Minor structural changes (e.g., hydroxy group position) significantly alter receptor specificity:

  • CB1 selectivity : 5-fluoro PB-22 4-hydroxyquinoline isomer shows 3-fold higher CB1 affinity .
  • CB2 selectivity : 5-fluoro PB-22 5-hydroxyisoquinoline isomer favors CB2 by 2-fold .
  • Yeast biosensors : Enable rapid screening of receptor-specific agonists via functional assays .

Q. What strategies mitigate false positives in the detection of PB-22 metabolites during high-throughput screening?

False positives (e.g., misidentification of N-hydroxypentyl metabolites) are mitigated by:

  • Dynamic MRM (dMRM) : Using unique precursor-to-product ion transitions for each isomer .
  • Retention time indexing : Comparing analyte retention times against reference standards (e.g., Δt ≤ 0.1 min) .
  • Orthogonal confirmation : FTIR or high-resolution MS (HRMS) for ambiguous cases .

Q. How do researchers address discrepancies in isomer identification arising from overlapping spectral data?

Discrepancies are resolved through:

  • Orthogonal analytical techniques : Combining GC-MS, LC-MS/MS, and FTIR to cross-validate results .
  • Multivariate analysis : Applying MCR to chromatographic data for peak deconvolution .
  • Synthetic standards : Using commercially available isomers (e.g., Cayman Chemical) as benchmarks .

Tables for Key Methodological Data

Analytical Method Key Parameters Reference
GC-MSTemp. ramp: 50°C→300°C @10°C/min; He flow: 1.5 mL/min
LC-MS/MS (dMRM)Transitions: m/z 359→214 (PB-22), m/z 359→200 (isoquinoline)
FTIRWavenumber selectivity: 1600–1650 cm⁻¹ (C=O stretch)
Receptor Affinity Isomer CB1/CB2 Selectivity Reference
5F-PB-22 4-hydroxyquinolineQuinolin-4-yl substitution3× CB1 preference
5F-PB-22 5-hydroxyisoquinolineIsoquinolin-5-yl substitution2× CB2 preference

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